2-Monomyristin
Overview
Description
Mechanism of Action
Target of Action
2-Monomyristin, also known as Glyceryl 2-myristate, primarily targets harmful microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Escherichia coli .
Mode of Action
It is known to exert its antibacterial effects by interacting with the targeted microorganisms . The specific interactions and resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Its antibacterial and antifungal activities suggest that it may interfere with essential biological processes in the targeted microorganisms, leading to their inhibition or death .
Result of Action
This compound has demonstrated significant antibacterial activity, particularly against Escherichia coli . This suggests that it can effectively inhibit the growth of this bacterium, potentially leading to its eradication from the infected site.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Monomyristin can be synthesized through enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes . This method involves the selective hydrolysis of the myristate esters at the edge of trimyristin .
Industrial Production Methods: In an industrial setting, this compound can be prepared from commercially available myristic acid. The process involves a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol, followed by deprotection using Amberlyst-15 .
Chemical Reactions Analysis
Types of Reactions: 2-Monomyristin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products:
Oxidation: Myristic acid derivatives.
Reduction: Myristyl alcohol.
Substitution: Various esters and ethers.
Scientific Research Applications
2-Monomyristin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its antibacterial and antifungal properties, particularly against Escherichia coli.
Medicine: Potential use in developing antibacterial and antifungal agents.
Industry: Utilized in the formulation of nanoparticles for drug delivery systems.
Comparison with Similar Compounds
1-Monomyristin: Another monoacylglycerol derived from myristic acid, but with the acyl group at a different position.
2-Monopalmitin: A monoacylglycerol derived from palmitic acid.
Comparison:
Antibacterial Activity: 2-Monomyristin shows higher antibacterial activity against Escherichia coli compared to 1-Monomyristin and 2-Monopalmitin.
Antifungal Activity: 1-Monomyristin exhibits higher antifungal activity against Candida albicans compared to this compound.
Chemical Structure: The position of the acyl group and the length of the carbon chain influence the biological activity of these compounds.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMZSOUQXNWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058699 | |
Record name | 2-Myristoyl glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | MG(0:0/14:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-83-2 | |
Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3443-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 2-myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Myristoyl glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE120461I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chain length of the fatty acid in monoacylglycerols affect their antifungal activity?
A2: Studies comparing 1-Monomyristin (with a myristic acid chain) and 2-Monopalmitin (with a palmitic acid chain) show a significant difference in antifungal activity []. 1-Monomyristin exhibits potent antifungal activity against Candida albicans, even surpassing the efficacy of the positive control used in the study []. In contrast, 2-Monopalmitin did not show any antifungal activity against the tested strain []. This observation suggests that shorter fatty acid chains in monoacylglycerols may contribute to stronger antifungal properties.
Q2: Has 2-Monomyristin been identified in any natural sources?
A3: Yes, this compound has been identified as a constituent in the seed oil of Irvingia gabonensis, commonly known as African mango or bush mango []. Gas chromatography-mass spectrometry (GC-MS) analysis of the seed oil revealed the presence of this compound among other compounds []. This finding suggests potential applications of Irvingia gabonensis seed oil in various industries, including food, cosmetics, and potentially medicine.
Q3: What analytical techniques are used to characterize and quantify this compound?
A3: Several analytical techniques are employed for the characterization and quantification of this compound. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify this compound in complex mixtures, such as plant extracts or seed oils [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the identification and quantification of this compound, particularly in samples not amenable to GC analysis [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR spectroscopy provide detailed structural information about this compound, confirming its chemical structure and purity [].
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